Methyl 5-aminopentanoate hydrochloride Methyl 5-aminopentanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 29840-56-0
VCID: VC3744036
InChI: InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H
SMILES: COC(=O)CCCCN.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

Methyl 5-aminopentanoate hydrochloride

CAS No.: 29840-56-0

Cat. No.: VC3744036

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-aminopentanoate hydrochloride - 29840-56-0

Specification

CAS No. 29840-56-0
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name methyl 5-aminopentanoate;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H
Standard InChI Key FAKIZCQRTPAOSH-UHFFFAOYSA-N
SMILES COC(=O)CCCCN.Cl
Canonical SMILES COC(=O)CCCCN.Cl

Introduction

Chemical Identity and Structure

Methyl 5-aminopentanoate hydrochloride is an amino acid derivative with the amine group protonated and stabilized as a hydrochloride salt. This chemical entity has several synonyms in scientific literature and commercial catalogs, including methyl 5-amino-pentanoate HCl, methyl 5-aminovalerate hydrochloride, 5-aminopentanoic acid methyl ester hydrochloride, and delta-aminovaleric acid methyl ester hydrochloride . The compound is derived from the free base methyl 5-aminopentanoate, which has been assigned the CAS number 63984-02-1 for the free form .

The molecular formula of methyl 5-aminopentanoate hydrochloride is C₆H₁₄ClNO₂, distinguishing it from its free base counterpart (C₆H₁₃NO₂) by the addition of HCl . The structure features a linear carbon chain with a methyl ester group at one end and a protonated amino group at the opposite terminus, with the chloride functioning as the counterion.

Nomenclature and Identification

The compound is precisely identified through various systematic naming conventions and unique identifiers in chemical databases:

Table 1: Identification Parameters of Methyl 5-Aminopentanoate Hydrochloride

ParameterValue
Primary NameMethyl 5-aminopentanoate hydrochloride
CAS Registry Number29840-56-0
Molecular FormulaC₆H₁₄ClNO₂
Free Base CAS63984-02-1
Free Base IUPAC Namemethyl 5-aminopentanoate
Free Base InChIInChI=1S/C6H13NO2/c1-9-6(8)4-2-3-5-7/h2-5,7H2,1H3
Free Base InChIKeyULBCJDXDVAJYNI-UHFFFAOYSA-N
Free Base SMILESCOC(=O)CCCCN

The data presented above demonstrates the systematic identification parameters for both the hydrochloride salt and its corresponding free base .

Physico-Chemical Properties

Methyl 5-aminopentanoate hydrochloride possesses distinct physical and chemical characteristics that influence its behavior in various applications and reactions. Understanding these properties is essential for researchers and industrial chemists working with this compound.

Physical Properties

The compound exists as a solid at room temperature with a white to off-white appearance . Its physical state and appearance make it convenient for handling and storage in laboratory and industrial settings.

Table 2: Physical Properties of Methyl 5-Aminopentanoate Hydrochloride

PropertyValue
Physical StateSolid
AppearanceWhite to Off-White
Molar Mass167.63386 g/mol
Melting Point145.5-147°C
Boiling Point212.2°C at 760 mmHg
SolubilitySlightly soluble in DMSO, Ethanol, and Methanol
Storage ConditionInert atmosphere, Store in freezer under -20°C

These physical properties indicate that methyl 5-aminopentanoate hydrochloride is a relatively stable compound with moderate thermal stability as indicated by its melting and boiling points .

Chemical Reactivity

While specific reactivity data for methyl 5-aminopentanoate hydrochloride is limited in the provided search results, we can infer certain chemical characteristics based on its structure. The compound contains both a nucleophilic amine group and an electrophilic methyl ester function, making it a bifunctional molecule capable of participating in various chemical transformations. The hydrochloride salt formation provides stability to the amine functionality by preventing unwanted side reactions during storage, while still allowing for its participation in controlled chemical reactions when needed.

The free base form (methyl 5-aminopentanoate) exhibits properties that complement those of the hydrochloride salt, including:

Table 3: Selected Properties of Free Base Methyl 5-Aminopentanoate

PropertyValue
Molecular Weight131.17 g/mol
XLogP30.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Exact Mass131.094628657 Da

These properties suggest that the free base has moderate lipophilicity, as indicated by its XLogP3 value, and possesses significant hydrogen bonding capacity, which can influence its interactions with biological systems and solvents .

Applications and Uses

Methyl 5-aminopentanoate hydrochloride serves primarily as an intermediate in pharmaceutical and chemical synthesis applications . Its bifunctional nature, containing both amine and ester groups, makes it a versatile building block for the construction of more complex molecules.

Chemical Research Applications

As a building block in organic synthesis, methyl 5-aminopentanoate hydrochloride can be utilized in the preparation of specialty chemicals, including:

  • Advanced materials with specific functional properties

  • Polymers containing amino acid derivatives

  • Surfactants and amphiphilic compounds

  • Chelating agents for metal complexation

Its relatively simple structure, combined with its bifunctional reactivity pattern, positions this compound as a valuable starting material for diverse chemical transformations.

Research and Development Status

Current research involving methyl 5-aminopentanoate hydrochloride primarily focuses on its utility as a synthetic intermediate rather than as a compound of direct biological or pharmaceutical interest. The limited information in the search results suggests that this compound is primarily valued for its synthetic versatility rather than for specific therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator